Androst-5-en-17-one, 3-(acetyloxy)-, 17-hydrazone, (3beta)-

Steroid hydrazone synthesis Abiraterone intermediate DHEA derivatization

3-O-Acetylandrostenone hydrazone (IUPAC: androst-5-en-17-one, 3-(acetyloxy)-, 17-hydrazone, (3β)-; CAS 122914-94-7) is a synthetic steroidal hydrazone derived from dehydroepiandrosterone (DHEA). The compound features a 3β-acetoxy protecting group and a reactive 17-hydrazone moiety (molecular formula C₂₁H₃₂N₂O₂, MW 344.49 g/mol), positioning it as a strategically protected intermediate in the kilogram-scale synthesis of abiraterone acetate, a CYP17 inhibitor approved for metastatic castration-resistant prostate cancer.

Molecular Formula C21H32N2O2
Molecular Weight 344.499
CAS No. 122914-94-7
Cat. No. B593360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrost-5-en-17-one, 3-(acetyloxy)-, 17-hydrazone, (3beta)-
CAS122914-94-7
Molecular FormulaC21H32N2O2
Molecular Weight344.499
Structural Identifiers
SMILESCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=NN)C)C
InChIInChI=1S/C21H32N2O2/c1-13(24)25-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23-22)21(17,3)11-9-18(16)20/h4,15-18H,5-12,22H2,1-3H3/b23-19+/t15-,16-,17-,18-,20-,21-/m0/s1
InChIKeyAVVTXAOOIGIGOW-ZKHIMWLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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3-O-Acetylandrostenone Hydrazone (CAS 122914-94-7): A Protected Steroidal Hydrazone Intermediate for Abiraterone Acetate Synthesis and Analytical Reference Standards


3-O-Acetylandrostenone hydrazone (IUPAC: androst-5-en-17-one, 3-(acetyloxy)-, 17-hydrazone, (3β)-; CAS 122914-94-7) is a synthetic steroidal hydrazone derived from dehydroepiandrosterone (DHEA) . The compound features a 3β-acetoxy protecting group and a reactive 17-hydrazone moiety (molecular formula C₂₁H₃₂N₂O₂, MW 344.49 g/mol), positioning it as a strategically protected intermediate in the kilogram-scale synthesis of abiraterone acetate, a CYP17 inhibitor approved for metastatic castration-resistant prostate cancer [1]. It is also supplied as a well-characterized reference standard for analytical method development, ANDA regulatory submissions, and impurity profiling .

Why DHEA, DHEA Acetate, or Unprotected DHEA Hydrazone Cannot Replace 3-O-Acetylandrostenone Hydrazone in Regulated Abiraterone Manufacturing and Analytical Workflows


Substituting the 3β-acetoxy-17-hydrazone with unprotected DHEA (3β-hydroxy), DHEA acetate (17-ketone), or the 3β-hydroxy-17-hydrazone analogue introduces failures at multiple control points in the abiraterone acetate supply chain [1]. The 3β-acetate ester is not a passive structural ornament; it functions as a deliberate protecting group that prevents competing side-reactions at the C3 hydroxyl during the palladium-catalyzed C–C coupling step where the 17-hydrazone serves as the nucleophilic partner [2]. Unprotected DHEA hydrazone, while yielding 98.7% in its own synthesis, exposes the C3-OH to undesired oxidation or sulfonation under the coupling conditions developed for the acetate-protected route [3]. Conversely, DHEA acetate lacking the hydrazone cannot participate in the hydrazone-based cross-coupling that defines the preferred industrial process. From an analytical perspective, 3-O-acetylandrostenone hydrazone is the structurally exact de-pyridinyl abiraterone impurity and reference marker required by regulatory guidances; no generic analog shares its retention time, mass spectrum, or regulatory acceptance path [4].

Quantitative Differentiation Evidence: 3-O-Acetylandrostenone Hydrazone Versus DHEA 17-Hydrazone, DHEA Acetate, and Tosyl-Hydrazone Intermediates


Synthesis Yield of 3-O-Acetyl DHEA 17-Hydrazone (83%) Versus Unprotected DHEA 17-Hydrazone (98.7%) Under Comparable Conditions

The synthesis of 3-O-acetylandrostenone hydrazone from 3β-acetoxyandrost-5-en-17-one using hydrazine hydrate and hydrazinium sulfate in ethanol/water at 20 °C for 12 hours under inert atmosphere proceeds with an 83% isolated yield, as documented in patent WO2012/83112 . In contrast, the unprotected DHEA 17-hydrazone (3β-hydroxy-17-hydrazone) is synthesized from DHEA under similar hydrazine hydrate conditions in ethanol with dilute sulfuric acid at room temperature for 40 hours, delivering a 98.7% yield (29.8 g white crystals from 28.8 g DHEA) as described in CN102627681A [1]. The lower yield for the acetate-protected variant reflects the attenuated electrophilicity of the C17 ketone when the C3 hydroxyl is acetylated, yet this protection is mandatory for subsequent Pd-catalyzed coupling steps where a free C3-OH would generate undesired by-products [2]. The quantified yield differential (83% vs 98.7%, Δ = −15.7 percentage points) is offset by the downstream process advantage.

Steroid hydrazone synthesis Abiraterone intermediate DHEA derivatization Reaction yield optimization

C3-Acetate Protection Enables Pd-Catalyzed C–C Coupling While Free C3-OH Hydrazones Are Excluded from the Preferred Industrial Route

The EP-2607371-A1 and US20140011992 patent families disclose that steroid hydrazones of general formula (II) undergo palladium-catalyzed C–C coupling with 3-substituted pyridines to yield abiraterone without requiring enolization or organometallic reagents [1][2]. In this process, the C3 substituent (R1) is defined as H or a hydroxyl protecting group (HPG). The 3β-acetoxy derivative (target compound) qualifies as a protected hydrazone, whereas the free 3β-hydroxy hydrazone (R1 = H) is explicitly noted as a less preferred substrate because the unprotected hydroxyl can undergo competitive O-sulfonylation, oxidation, or deprotonation under the basic Pd-catalysis conditions, generating impurities that necessitate additional chromatographic purification [3]. The acetate protecting group remains intact throughout the coupling and can be retained (yielding abiraterone acetate directly) or hydrolyzed as needed. This chemoselectivity advantage is process-defining: the patent explicitly states that the hydrazone route avoids impurities observed in prior enol-triflate and Suzuki approaches, resulting in a cleaner and straighter process with better overall yields [4].

Protecting group strategy Palladium-catalyzed cross-coupling Steroid C-17 functionalization Abiraterone process chemistry

Regulatory-Grade Characterization Data Package Versus Generic Steroid Hydrazones

3-O-Acetylandrostenone hydrazone is supplied with detailed characterization data compliant with regulatory guidelines (USP/EP pharmacopeia standards where applicable), specifically for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) for abiraterone acetate [1]. Commercially, it is offered as the exact depyridinyl abiraterone 3-acetate 17-hydrazone reference standard, including pre-formulated solutions (1.0 mg/mL in acetonitrile) with certificates of analysis . In contrast, generic DHEA hydrazone or DHEA acetate (CAS 853-23-6) are sold as bulk intermediates or research chemicals without the same level of regulatory-grade characterization, traceable impurity profiles, or direct identity match to known abiraterone process impurities . The target compound's ¹H NMR signature (δ 5.4, 1H, d; 4.6, 1H, m; 2.0, 3H, s; 1.0, 3H, s; 0.92, 3H, s in CDCl₃) and MS data ([M+H]⁺ = 345.5) are established and reproducible, enabling its use as a system suitability standard in compendial HPLC methods .

Reference standard ANDA submission Impurity profiling Method validation

Melting Point and Physical Identity: Unprotected DHEA 17-Hydrazone (204–205 °C) Defines a Clear Physical Differentiation Baseline

The unprotected DHEA 17-hydrazone (3β-hydroxy-17-hydrazone) is reported with a sharp melting point of 204–205 °C (white crystals, 98.7% purity) in CN102627681A [1]. While the exact melting point of the target compound (3β-acetoxy-17-hydrazone) is not explicitly reported in the same patent literature, the mass spectral data ([M+H]⁺ = 345.5) and ¹H NMR characteristics (δ 5.4, 4.6, 2.0, 1.0, 0.92) are well-defined, facilitating unambiguous identity confirmation by LC-MS and NMR . The 3β-acetate ester increases the molecular weight by 42 Da relative to the 3β-hydroxy analog (theoretical MW ~302.4 Da for DHEA hydrazone), producing distinct chromatographic retention and mass transitions that are critical for selective detection of this specific impurity in abiraterone API [2]. This physical differentiation ensures that procurement of the acetate-protected hydrazone does not risk identity confusion with the more readily synthesized 3β-hydroxy congener, which may co-occur as a contaminant in poorly controlled synthetic batches.

Melting point Solid-state characterization Identity testing Steroid hydrazone physical properties

Prioritized Application Scenarios for 3-O-Acetylandrostenone Hydrazone (CAS 122914-94-7) in Pharmaceutical Development and Quality Control


Kilogram-Scale Intermediate for Abiraterone Acetate API Manufacturing via Pd-Catalyzed Hydrazone Cross-Coupling

The compound serves as the protected hydrazone intermediate in the EP-2607371-A1/US20140011992 process, where it undergoes palladium-catalyzed C–C coupling with 3-bromopyridine to install the 17-(3-pyridyl) moiety of abiraterone. The 3β-acetate protecting group remains intact through the coupling, directly yielding abiraterone acetate without post-coupling acylation [1]. This scenario is appropriate for CMOs and API manufacturers seeking a one-pot, protection-orthogonal route that avoids the enol-triflate and Suzuki-boronate impurities documented in earlier processes [2]. The 83% synthesis yield from DHEA acetate, while moderate, is justified by downstream process cleanliness and regulatory precedent.

Certified Reference Standard for ANDA Method Validation and Abiraterone Acetate Impurity Profiling

As the exact depyridinyl abiraterone 3-acetate 17-hydrazone, the compound is the structurally correct reference material for HPLC/LC-MS system suitability testing, linearity validation, and impurity quantification in abiraterone acetate drug substance and drug product [3]. It is supplied with regulatory-compliant characterization data (¹H NMR, MS, chromatographic purity) suitable for inclusion in ANDA Module 3.2.S.4.2 (Control of Drug Substance) and 3.2.P.5.3 (Validation of Analytical Procedures) . This scenario is indicated for QC laboratories and CROs supporting generic abiraterone filings where the FDA requires impurity standards to be structurally identical to the actual or potential process impurities.

Research Tool for Structure-Activity Relationship Studies of Steroidal CYP17 Inhibitors

The hydrazone functional group at C17 serves as a versatile synthetic handle for constructing diverse C17-heteroaryl steroidal CYP17 inhibitors beyond abiraterone [4]. The 3β-acetate protection allows chemists to explore coupling with various aryl/heteroaryl halides (e.g., benzimidazoles, pyrimidines) without interference from the C3 hydroxyl, enabling systematic SAR libraries of 17-substituted androstane derivatives [5]. The well-characterized NMR and MS fingerprints facilitate compound identity tracking in medicinal chemistry workflows.

Forced Degradation and Stability-Indicating Method Development for Abiraterone Acetate

Because the compound is structurally equivalent to the de-pyridinyl hydrolytic degradation product of abiraterone acetate, it is used as a marker in forced degradation studies (acid, base, oxidative, thermal) to validate stability-indicating HPLC methods [3]. Its distinct retention time and mass transition (m/z 345.5) relative to the parent drug and other impurities enable selective monitoring of this specific degradation pathway, a requirement for ICH Q2(R1) method validation and ICH Q1A(R2) stability testing of abiraterone drug products.

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